B1575021 Cancer/testis antigen 1 (124-135)

Cancer/testis antigen 1 (124-135)

Cat. No. B1575021
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cancer/testis antigen 1;  NY-ESO-1

Scientific Research Applications

Overview of Cancer/Testis Antigens

Cancer/testis (CT) antigens, including Cancer/testis antigen 1, represent a category of tumor antigens. They are normally expressed only in male germ cells in the testis and not in adult somatic tissues. In malignancy, these antigens are expressed in a variety of tumors, making them targets for cancer immunotherapy (Scanlan et al., 2002).

Potential Targets for Immunotherapy

CT antigens, including Cancer/testis antigen 1, have shown potential as targets for immunotherapy due to their restricted expression in normal tissues and aberrant activation in various human cancers. Their role in eliciting spontaneous immune responses in cancer patients suggests their utility as cancer vaccine targets (Caballero & Chen, 2009).

Role in Oncogenesis

CT antigens are also being evaluated for their role in oncogenesis. The expression of these antigens in various tumor types, including melanoma and carcinomas of different organs, suggests that they might contribute characteristic features to the neoplastic phenotype, such as immortality, invasiveness, and metastatic capacity (Simpson et al., 2005).

Biomarkers for Early Detection of Cancers

Cancer-testis antigens, due to their specific expression patterns in cancers and not in most normal tissues, have the potential to be used as biomarkers for the early detection of cancers. This unique expression profile makes them promising candidates for cancer immunotherapy and vaccine-based clinical trials (Ghafouri-Fard & Modarressi, 2009).

Immunogenicity and Vaccine Development

The immunogenicity of CT antigens, such as NY-ESO-1 and others, has led to their rapid transition into candidates for vaccine and immunotherapy. Clinical trials involving these antigens are ongoing, highlighting their potential for immunomodulation in cancer therapy (Gnjatic et al., 2006).

Putative Function and Therapeutic Potential

The biology of Cancer testis antigens, including their expression and regulation, is being studied to understand their potential therapeutic applications in immunotherapeutic regimens for cancer patients. The pharmacologic modulation of CTA expression profiles on neoplastic cells is an area of growing interest (Fratta et al., 2011).

properties

sequence

KEFTVSGNILTI

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Cancer/testis antigen 1 (124-135); NY-ESO-1 (124-135)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.